Cycloheptatriene
Overview
Description
Cycloheptatriene is an organic compound with the formula C₇H₈. It consists of a seven-membered ring with three carbon-carbon double bonds and four single bonds. This colorless liquid has been of recurring theoretical interest in organic chemistry due to its unique structure and reactivity. This compound plays a key role in the context of aromatic ions, as it can undergo various transformations and rearrangements to form stable aromatic structures .
Mechanism of Action
Cycloheptatriene, also known as Cyclohepta-1,3,5-triene, is an organic compound with the formula C7H8 . It is a closed ring of seven carbon atoms joined by three double bonds and four single bonds . This colorless liquid has been of recurring theoretical interest in organic chemistry .
Target of Action
This compound is a ligand in organometallic chemistry . It interacts with metal ions, acting as a ligand to form metallocomplexes . These complexes are often used as catalysts in various chemical reactions .
Mode of Action
The mode of action of this compound is often related to redox transitions in their molecules . It undergoes redox reactions, forming unstable radical cations and dications . These radicals can act as intermediate species in various chemical reactions .
Biochemical Pathways
This compound is involved in higher-order cycloaddition reactions . It reacts with ethylene, electrophilic dicyanoethylene (DCE), and nucleophilic cyclic ketene acetal (CKA) within the molecular electron density theory . These reactions lead to the formation of various this compound derivatives .
Result of Action
The result of this compound’s action is the formation of various this compound derivatives through higher-order cycloaddition reactions . These derivatives have potential applications in the synthesis of different organic compounds .
Biochemical Analysis
Biochemical Properties
Cycloheptatriene has been found to participate in various biochemical reactions. For instance, it has been used in the synthesis of highly strained this compound and cyclopropane-fused lactams . The advantage of these transformations is in their mild reaction conditions, simple operation, broad functional group compatibility, and rapid synthetic protocol
Cellular Effects
A derivative of this compound, the fused this compound–BODIPY derivative, has been found to display properties favorable for near-infrared (NIR) imaging with high affinity and specificity to neurofibrillary tangles (NFTs) in vitro
Molecular Mechanism
Studies have shown that the higher-order cycloaddition reactions of this compound derivatives with ethylene, electrophilic dicyanoethylene (DCE), and nucleophilic cyclic ketene acetal (CKA) have been studied within the molecular electron density theory . These studies suggest that this compound and its derivatives may interact with other molecules through complex chemical reactions.
Temporal Effects in Laboratory Settings
It has been reported that this compound can be obtained in the laboratory by photochemical reaction of benzene with diazomethane or the pyrolysis of the adduct of cyclohexene and dichlorocarbene .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been reported that the biosynthesis of Tropolones in Streptomyces spp. interweaves the biosynthesis and degradation of Phenylacetic Acid and hydroxylations on the Tropone Ring .
Preparation Methods
Cycloheptatriene can be synthesized through several methods:
Single-Stage Preparation from Cyclopentadiene and Acetylene: This method involves the condensation of cyclopentadiene with acetylene at high temperatures (400–405°C) and pressures (7 atm), yielding this compound along with norbornadiene.
Thermal Isomerization of Norbornadiene: Norbornadiene can be thermally isomerized under a pressure of acetylene to produce this compound.
Hypervalent Iodine Promoted Synthesis: This method uses hypervalent iodine to promote intramolecular Buchner-type reactions, constructing this compound under mild reaction conditions.
Chemical Reactions Analysis
Cycloheptatriene undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to form tropone, a seven-membered ring ketone.
Reduction: Reduction of this compound can yield cycloheptane.
Substitution: this compound can undergo substitution reactions, particularly with electrophiles, due to the presence of its double bonds.
Cycloaddition: This compound participates in [2+2] cycloaddition reactions with dichloroketene, forming 2-hydroxyazulene.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include tropone, cycloheptane, and substituted cycloheptatrienes.
Scientific Research Applications
Cycloheptatriene has several scientific research applications:
Comparison with Similar Compounds
Cycloheptatriene can be compared with other cyclic polyenes and aromatic compounds:
1,3-Cyclopentadiene: Like this compound, it has alternating double bonds but consists of a five-membered ring.
1,3,5,7-Cyclooctatetraene: This compound has a similar structure but with an eight-membered ring and four double bonds.
This compound is unique due to its ability to form stable aromatic ions through the delocalization of its pi electrons, which is not observed in non-aromatic cyclic polyenes .
Properties
IUPAC Name |
cyclohepta-1,3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-4-6-7-5-3-1/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJITGCYZJHLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Record name | CYCLOHEPTATRIENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5073909 | |
Record name | 1,3,5-Cycloheptatriene | |
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Molecular Weight |
92.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cycloheptatriene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | CYCLOHEPTATRIENE | |
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Record name | Cycloheptatriene | |
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Vapor Pressure |
23.5 [mmHg] | |
Record name | Cycloheptatriene | |
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CAS No. |
544-25-2 | |
Record name | CYCLOHEPTATRIENE | |
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Record name | Cycloheptatriene | |
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Record name | 1,3,5-Cycloheptatriene | |
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Record name | Cycloheptatriene | |
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Record name | 1,3,5-CYCLOHEPTATRIENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cycloheptatriene?
A1: this compound has a molecular formula of C7H8 and a molecular weight of 92.14 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound and its derivatives can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: 1H and 13C NMR provide valuable information about the structure and dynamics of this compound-norcaradiene valence isomers. For instance, the presence of specific substituents can shift the equilibrium towards the norcaradiene form, which can be observed through changes in chemical shifts. [, , , ]
- UV-Vis Spectroscopy: This technique helps analyze the electronic structure and study photochemical reactions of this compound derivatives. [, , , ]
- IR Spectroscopy: IR spectra provide insights into the functional groups present in this compound derivatives. [, ]
Q3: What is unique about the reactivity of this compound?
A3: this compound exhibits a unique valence tautomerism with its isomer, norcaradiene. This equilibrium is sensitive to various factors like substituents, temperature, and reaction conditions, significantly impacting its reactivity. [, , , , , ]
Q4: How do substituents influence the this compound-norcaradiene equilibrium?
A4:
- Electron-withdrawing groups at the 7-position generally stabilize the norcaradiene form. [, , , ]
- Steric factors also play a role, with bulky substituents at the 7-position potentially favoring the norcaradiene form despite not being strong electron withdrawers. [, , ]
Q5: Can this compound undergo cycloaddition reactions?
A5: Yes, this compound can participate in various cycloaddition reactions. Notably:
- Diels-Alder reactions: this compound can act as a diene in Diels-Alder reactions, with the reaction potentially proceeding through a norcaradiene-like transition state. [, ]
- [6+4] cycloadditions: Theoretical studies predict that this compound can undergo dimerization through a concerted [6+4] cycloaddition via an ambimodal transition state, further leading to tetracyclic products. []
Q6: What are some interesting reactions involving this compound derivatives?
A6: Several noteworthy reactions utilize this compound derivatives:
- Synthesis of silacycloheptatrienes: A general method utilizes the reaction of silacyclohexadienyl anion with chlorocarbene to prepare silacycloheptatrienes, silicon analogues of this compound. []
- Formation of endoperoxides: this compound derivatives, especially those favoring the norcaradiene form, can react with singlet oxygen to form endoperoxides. [, ]
- Acid-catalyzed rearrangements: 7-Ethynyl and 7-vinyl this compound derivatives undergo acid-catalyzed rearrangements to form substituted benzene derivatives, potentially through a mechanism involving norcaradiene intermediates. []
Q7: How is computational chemistry used to study this compound?
A7: Computational methods like DFT and ab initio calculations are valuable tools for:
- Studying the this compound-norcaradiene equilibrium: Calculations help determine the relative energies of the two isomers and assess the influence of substituents. [, , , ]
- Investigating reaction mechanisms: Computational studies can elucidate the mechanisms of reactions like the Diels-Alder reaction, [6+4] cycloadditions, and thermal rearrangements. [, , ]
- Evaluating aromaticity: Computational tools like NICS (Nucleus-Independent Chemical Shift) analysis can assess the aromaticity of this compound and related species. [, ]
Q8: How do structural modifications influence the activity of this compound derivatives?
A8: The structure-activity relationship (SAR) of this compound derivatives is significantly influenced by:
- Substituents: Electron-withdrawing groups at the 7-position can enhance reactivity towards cycloadditions and influence the valence tautomerism. [, , , , ]
- Steric effects: Bulky groups can impact the preferred conformation, stability, and reactivity. [, , ]
- Fusion to other ring systems: Annelation with other rings, like in dihydropyrene probes, can be used to evaluate aromaticity and study the electronic properties of this compound. [, ]
Q9: What are potential applications of this compound and its derivatives?
A9: Besides its role as a fascinating model compound for studying fundamental chemical principles, this compound derivatives hold promise in various fields:
- Materials Science: The unique structural and electronic properties of this compound-based systems could be exploited for developing novel materials with tailored properties. []
- Synthetic Building Block: The diverse reactivity of this compound makes it a valuable synthetic intermediate for accessing complex molecular architectures. [, ]
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